7-Methylbenzo[b]naphtho[2,3-d]thiophene
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of various monomethyl isomers of benzo[b]naphtho[2,1-d]thiophenes, including 7-methylbenzo[b]naphtho[2,1-d]thiophene, has been achieved using photocyclization and other reactions. This process contributes to understanding the chemical properties and potential applications of these compounds (Tominaga et al., 1982).
Mutagenic Activity Studies
- The mutagenic activity of several methylated derivatives of benzo[b]naphtho[2,1-d]thiophene, benzo[b]naphtho[1,2-d]thiophene, and benzo[b]naphtho[2,3-d]thiophene has been assessed using the Salmonella/microsome mutagenicity test. This study offers insights into the potential biological impacts of these compounds (McFall et al., 1984).
Structural and Material Science Applications
- Naphtho[2,3-b:7,6-b′]- and naphtho[2,1-b:5,6-b′]bisbenzo[b]thiophenes, closely related to 7-methylbenzo[b]naphtho[2,3-d]thiophene, have been synthesized. Their structural curvature enhances solubility in organic solvents and forms well-defined crystal structures, with potential applications in materials science, particularly in the field of organic field-effect transistors (OFETs) (Yamamoto et al., 2012).
Geological and Organic Geochemistry Research
- In geological samples, phenylnaphtho[b]thiophenes and naphthylbenzo[b]thiophenes, which are structurally related to this compound, have been identified. These compounds are used as markers in the study of organic matter diagenesis in marine sedimentary rocks, indicating the potential of similar compounds in geochemical research (Rospondek et al., 2007).
Properties
IUPAC Name |
7-methylnaphtho[2,3-b][1]benzothiole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12S/c1-11-5-4-6-12-9-15-13-7-2-3-8-16(13)18-17(15)10-14(11)12/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOZCPVQNQOFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C3C(=CC2=CC=C1)C4=CC=CC=C4S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179676 | |
Record name | Benzo(b)naphtho(2,3-d)thiophene, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24964-09-8 | |
Record name | Benzo(b)naphtho(2,3-d)thiophene, 7-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024964098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methylbenzo[b]naphtho[2,3-d]thiophene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33398 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo(b)naphtho(2,3-d)thiophene, 7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70179676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.